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molecular formula C10H10BrFN2O B8441539 [3-(4-Bromo-3-fluorophenyl)-4,5-dihydroisoxazol-5-yl]methylamine

[3-(4-Bromo-3-fluorophenyl)-4,5-dihydroisoxazol-5-yl]methylamine

Cat. No. B8441539
M. Wt: 273.10 g/mol
InChI Key: OUJNCRNEACAABL-UHFFFAOYSA-N
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Patent
US07396847B2

Procedure details

5-(Azidomethyl)-3-(4-bromo-3-fluorophenyl)-4,5-dihydroisoxazole (8.046 g, 26.9 mmol) was dissolved in a mixture of acetonitrile (40 ml) and water (4 ml). Triphenylphosphine (8.48 g, 32.3 mmol) was added and the reaction mixture stirred at room temperature for 48 hours. The reaction mixture was then poured onto a silica gel chromatography column (400 ml). The product was eluted with 10% to 20% water/acetonitrile, then freeze dried to yield 2.67 g of the desired compound.
Name
5-(Azidomethyl)-3-(4-bromo-3-fluorophenyl)-4,5-dihydroisoxazole
Quantity
8.046 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
8.48 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]([CH2:4][CH:5]1[O:9][N:8]=[C:7]([C:10]2[CH:15]=[CH:14][C:13]([Br:16])=[C:12]([F:17])[CH:11]=2)[CH2:6]1)=[N+]=[N-].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>C(#N)C.O>[Br:16][C:13]1[CH:14]=[CH:15][C:10]([C:7]2[CH2:6][CH:5]([CH2:4][NH2:1])[O:9][N:8]=2)=[CH:11][C:12]=1[F:17]

Inputs

Step One
Name
5-(Azidomethyl)-3-(4-bromo-3-fluorophenyl)-4,5-dihydroisoxazole
Quantity
8.046 g
Type
reactant
Smiles
N(=[N+]=[N-])CC1CC(=NO1)C1=CC(=C(C=C1)Br)F
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)#N
Name
Quantity
4 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
8.48 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture stirred at room temperature for 48 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The reaction mixture was then poured onto a silica gel chromatography column (400 ml)
WASH
Type
WASH
Details
The product was eluted with 10% to 20% water/acetonitrile
CUSTOM
Type
CUSTOM
Details
freeze dried

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
BrC1=C(C=C(C=C1)C1=NOC(C1)CN)F
Measurements
Type Value Analysis
AMOUNT: MASS 2.67 g
YIELD: CALCULATEDPERCENTYIELD 36.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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